Etidronic acid monohydrate
Overview
Description
Etidronic acid monohydrate, also known as 1-Hydroxyethylidenediphosphonic acid (HEDP), is a crystalline diphosphonate . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption .
Synthesis Analysis
Etidronic acid can be prepared by the reaction of Phosphorus trichloride with acetic acid in a tertiary amine, or by the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .Molecular Structure Analysis
The molecular formula of Etidronic acid monohydrate is C2H8O7P2·H2O . Its molecular weight is 224.04 and its empirical formula is C2H8O7P2 .Chemical Reactions Analysis
Etidronic acid monohydrate can be used to surface functionalize NaY molecular sieves . It can also be used as a catalyst for n-butyl acetate production via esterification .Physical And Chemical Properties Analysis
Etidronic acid monohydrate is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The SMILES string representation of its structure is O.CC(O)(P(O)(O)=O)P(O)(O)=O .Scientific Research Applications
1. Improved Scheelite Flotation Efficiency
Etidronic acid has demonstrated significant efficiency in improving scheelite flotation, reducing energy and reagent consumption. It enhances the roughing grade and cleaning recovery in flotation processes, resulting in substantial economic benefits and increased product output (Kang et al., 2018).
2. Effects on Arterial Calcification
In dialysis patients, etidronic acid has shown effectiveness in reducing arterial calcification, potentially improving long-term outcomes. It significantly decreases aortic calcification scores, indicating a positive impact on arterial health (Ariyoshi et al., 2006).
3. Analytical Detection Methods
Research has focused on developing methods to detect etidronic acid and its salts. This includes advancements in sample preparation and analytical techniques, offering insights into the strengths and limitations of various detection methods (Cui Jian-jie, 2012).
4. Use in Agri-Food Industry
Etidronic acid is employed as an antioxidant additive in agri-food processing, specifically in fruit and vegetable washing. A novel method has been developed for its quantification in vegetable-washing processes, enhancing efficiency in the industry (Belmonte-Sánchez et al., 2019).
5. Controlled Drug Release
It is used for controlled release of pharmaceuticals, specifically for osteoporotic conditions, from cationic biodegradable polymeric matrices. This application is crucial in developing effective drug delivery systems (Demadis et al., 2011).
6. Application in Optics and Photonics
Etidronic acid plays a role in the fabrication of porous anodic alumina with large cell sizes, suited for optics and photonics applications. It aids in creating materials with periodic nanostructures, expanding the possibilities in this field (Kwiatkowska et al., 2022).
7. Synthesis of Thiiranes
Etidronic acid is used as a catalyst in the conversion of oxiranes to thiiranes. This application in organic synthesis highlights its versatility and potential in chemical processes (Wu et al., 2010).
8. Structural Color Generation
Its use in anodizing aluminum substrates to fabricate highly ordered anodic porous alumina demonstrates its utility in generating structural colors with wide applications (Kikuchi et al., 2015).
9. Surface Modification
Etidronic acid is utilized for the surface modification of calcium hydroxyapatite, showcasing its applicability in developing advanced materials with modified properties (Othmani et al., 2013).
10. Other Applications
Various studies have explored its applications in dental care, fabricating prodrugs for improved oral bioavailability, and determining its interaction with metals and ions, demonstrating its multifaceted utility in scientific research (Ulusaloy et al., 2017; Niemi et al., 2000; Foti et al., 2018).
Safety And Hazards
Future Directions
Etidronic acid monohydrate has been proposed as a decorporation agent for U(VI) . It has been studied for its complex formation with Eu(III), an inactive analog of trivalent actinides . This work sheds light on the very complex speciation in the HEDP–Eu(III) system and indicates that, for risk assessment of potential decorporation scenarios, side reactions of HEDP with trivalent actinides and lanthanides should also be taken into account .
properties
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2.H2O/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZXUHBWLPUFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040800 | |
Record name | Etidronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etidronic acid monohydrate | |
CAS RN |
25211-86-3 | |
Record name | Etidronic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025211863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidronic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxyethylidenediphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDRONIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ327I33M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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